molecular formula C11H14N2O3 B5052926 2-methyl-N-(2-methyl-4-nitrophenyl)propanamide

2-methyl-N-(2-methyl-4-nitrophenyl)propanamide

Cat. No.: B5052926
M. Wt: 222.24 g/mol
InChI Key: AREZTZZKYGCDPY-UHFFFAOYSA-N
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Description

2-methyl-N-(2-methyl-4-nitrophenyl)propanamide is an organic compound with the molecular formula C11H14N2O3 It is a derivative of propanamide, featuring a nitro group and a methyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-methyl-4-nitrophenyl)propanamide typically involves the reaction of 2-methyl-4-nitroaniline with 2-methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-methyl-4-nitroaniline+2-methylpropanoyl chlorideThis compound\text{2-methyl-4-nitroaniline} + \text{2-methylpropanoyl chloride} \rightarrow \text{this compound} 2-methyl-4-nitroaniline+2-methylpropanoyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process typically includes steps such as:

    Reactant Preparation: Purification of 2-methyl-4-nitroaniline and 2-methylpropanoyl chloride.

    Reaction: Conducting the acylation reaction in a controlled environment.

    Purification: Isolation and purification of the product using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-methyl-4-nitrophenyl)propanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Major Products

    Reduction: 2-methyl-N-(2-methyl-4-aminophenyl)propanamide.

    Substitution: Various substituted amides depending on the nucleophile used.

    Hydrolysis: 2-methyl-4-nitroaniline and 2-methylpropanoic acid.

Scientific Research Applications

2-methyl-N-(2-methyl-4-nitrophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-methyl-4-nitrophenyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects or toxicity.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-(4-nitrophenyl)propanamide: Lacks the additional methyl group on the phenyl ring.

    N-(2-methyl-4-nitrophenyl)acetamide: Contains an acetamide group instead of a propanamide group.

    2-methyl-4-nitroaniline: The parent compound without the amide group.

Uniqueness

2-methyl-N-(2-methyl-4-nitrophenyl)propanamide is unique due to the presence of both a nitro group and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups allows for distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-methyl-N-(2-methyl-4-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-7(2)11(14)12-10-5-4-9(13(15)16)6-8(10)3/h4-7H,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREZTZZKYGCDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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